molecular formula C8H15NO2 B1424932 Methyl 4-methylpiperidine-4-carboxylate CAS No. 892493-16-2

Methyl 4-methylpiperidine-4-carboxylate

Cat. No. B1424932
M. Wt: 157.21 g/mol
InChI Key: KMROKLMQVGAOMJ-UHFFFAOYSA-N
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Description

Methyl 4-methylpiperidine-4-carboxylate is a chemical compound with the CAS Number: 892493-16-2 and a molecular weight of 157.21 . It is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .


Physical And Chemical Properties Analysis

Methyl 4-methylpiperidine-4-carboxylate has a molecular weight of 157.21 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Modifications and Applications

Chemical modifications of biopolymers like xylan show that specific functional groups and the degree of substitution significantly affect the properties of the resulting compounds. For instance, the synthesis of novel xylan esters through the conversion of hemicellulose with various acids and activating agents demonstrates the versatility of chemical modifications in producing materials with desired properties. Such methodologies could be applicable to Methyl 4-methylpiperidine-4-carboxylate, potentially altering its reactivity or interaction with biological systems for use in drug delivery applications or as additives in various industries (Petzold-Welcke et al., 2014).

Advanced Analytical Techniques

The employment of advanced analytical techniques like NMR spectroscopy, HPLC, scanning electron microscopy, and rheology in characterizing the structural and property relationships of chemically modified compounds underscores the importance of these methods in understanding and optimizing the applications of complex molecules, including Methyl 4-methylpiperidine-4-carboxylate (Petzold-Welcke et al., 2014).

Exploration of Biological Activities

Research on small molecule inhibitors of protein arginine methyltransferases (PRMTs) highlights the therapeutic potential of targeting specific enzymatic activities for disease treatment. The development of potent and selective inhibitors for key PRMT enzymes suggests a pathway for Methyl 4-methylpiperidine-4-carboxylate derivatives to be explored as modulators of specific biological processes, potentially leading to novel therapeutic agents (Hu et al., 2016).

Carboxylated Compounds in Science and Technology

The review of carboxylated fullerenes and their physico-chemical properties and applications extends to medical and agricultural uses, indicating the broad utility of carboxylated compounds. This suggests that Methyl 4-methylpiperidine-4-carboxylate, through further functionalization or in its current form, could find applications in nanotechnology, nanomaterials, and bionanomedicine, among other fields (Semenov et al., 2017).

properties

IUPAC Name

methyl 4-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMROKLMQVGAOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679769
Record name Methyl 4-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylpiperidine-4-carboxylate

CAS RN

892493-16-2
Record name Methyl 4-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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